4-chloro-2-fluoro-N-(3-fluorophenyl)benzamide
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Overview
Description
4-chloro-2-fluoro-N-(3-fluorophenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of chloro and fluoro substituents on the benzene ring, as well as an amide functional group
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various proteins and enzymes, influencing their function and leading to changes at the cellular level .
Mode of Action
It’s known that the compound can participate in various chemical reactions, such as rh-catalyzed asymmetric addition reactions and palladium-catalyzed oxidative cross-coupling reactions . These reactions could potentially lead to changes in the target molecules, altering their function .
Biochemical Pathways
The compound’s ability to participate in various chemical reactions suggests that it could potentially influence a wide range of biochemical pathways .
Result of Action
Based on its chemical structure and potential reactions, it can be hypothesized that the compound could induce changes at the molecular level, potentially influencing cellular function .
Action Environment
Factors such as temperature, ph, and the presence of other molecules could potentially affect its stability and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-fluoro-N-(3-fluorophenyl)benzamide typically involves the following steps:
Nitration: The starting material, 4-chloro-2-fluorobenzene, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Acylation: The resulting 4-chloro-2-fluoroaniline is acylated with 3-fluorobenzoyl chloride in the presence of a base such as pyridine to form the target compound, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Key considerations include the choice of solvents, reaction temperatures, and purification methods such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-fluoro-N-(3-fluorophenyl)benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions.
Reduction Reactions: The amide group can be reduced to an amine under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or borane can be employed.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Major Products Formed
Substitution: Products with different substituents replacing the chloro or fluoro groups.
Reduction: Formation of 4-chloro-2-fluoro-N-(3-fluorophenyl)benzylamine.
Oxidation: Introduction of hydroxyl or carbonyl groups.
Scientific Research Applications
4-chloro-2-fluoro-N-(3-fluorophenyl)benzamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and anticancer agents.
Biological Research: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Material Science: It is explored for its potential use in the synthesis of novel materials with specific properties.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-2-fluoro-N-(4-fluorophenyl)benzamide
- 4-chloro-2-fluoro-N-(3-chlorophenyl)benzamide
- 4-chloro-2-fluoro-N-(3-methylphenyl)benzamide
Uniqueness
4-chloro-2-fluoro-N-(3-fluorophenyl)benzamide is unique due to the specific arrangement of chloro and fluoro substituents, which can significantly impact its chemical reactivity and biological activity. The presence of multiple halogen atoms can enhance its stability and influence its interactions with biological targets.
Properties
IUPAC Name |
4-chloro-2-fluoro-N-(3-fluorophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF2NO/c14-8-4-5-11(12(16)6-8)13(18)17-10-3-1-2-9(15)7-10/h1-7H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJKHONHYCITNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)C2=C(C=C(C=C2)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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